(5-Chloro-2,4-difluorophenyl)methanol
Overview
Description
(5-Chloro-2,4-difluorophenyl)methanol: is an organic compound with the molecular formula C7H5ClF2O It is a derivative of phenol, where the phenyl ring is substituted with chlorine and fluorine atoms, and a hydroxymethyl group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2,4-difluorophenyl)methanol typically involves the reaction of 5-chloro-2,4-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-2,4-difluorophenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding hydrocarbon, although this is less common.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 5-Chloro-2,4-difluorobenzaldehyde or 5-Chloro-2,4-difluorobenzoic acid.
Reduction: 5-Chloro-2,4-difluorotoluene.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Chloro-2,4-difluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (5-Chloro-2,4-difluorophenyl)methanol depends on its specific application. In general, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
- (5-Chloro-4-(difluoromethoxy)-2-fluorophenyl)methanol
- (2-Chloro-4,5-difluorophenyl)methanol
Comparison: (5-Chloro-2,4-difluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, boiling point, and reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDDCOSCMRSFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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